5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving sulfur and nitrogen-containing intermediates.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within its structure allow it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 4-benzyl-5-benzylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
The uniqueness of 5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its tricyclic structure. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H24N2OS3 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
5-benzylsulfanyl-12,12-dimethyl-4-(3-methylphenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H24N2OS3/c1-16-8-7-11-18(12-16)27-23(28)21-19-13-25(2,3)30-15-20(19)31-22(21)26-24(27)29-14-17-9-5-4-6-10-17/h4-12H,13-15H2,1-3H3 |
InChI Key |
HKLSMKWKWSQYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CC(SC5)(C)C |
Origin of Product |
United States |
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